An In-depth Technical Guide to rac-cis-Ambroxol-d5: Chemical Structure and Isotopic Purity
An In-depth Technical Guide to rac-cis-Ambroxol-d5: Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of rac-cis-Ambroxol-d5, a deuterated analog of the cis-isomer of Ambroxol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding of its structural characterization and isotopic purity assessment. This resource is designed to be a self-validating system of protocols and insights for its application as an internal standard in demanding analytical settings.
Introduction: The Significance of Deuterated Standards
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, are indispensable tools in modern analytical and pharmaceutical sciences.[1] The increased mass of deuterium imparts a distinct mass spectrometric signature, making deuterated molecules ideal internal standards for quantitative assays.[2] rac-cis-Ambroxol-d5 is specifically the deuterated form of the cis-isomer of Ambroxol, a known impurity and metabolite of Bromhexine.[3] Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Ambroxol in biological matrices.[4]
Chemical Structure Elucidation
A thorough understanding of the chemical structure of rac-cis-Ambroxol-d5 is fundamental to its correct application. This includes its molecular formula, weight, stereochemistry, and the specific positions of the deuterium labels.
Molecular Identity
| Property | Value |
| Chemical Name | cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5 |
| Synonyms | rac-cis-Ambroxol-d5, Ambroxol EP Impurity D-d5 |
| CAS Number | 1217679-83-8 |
| Molecular Formula | C₁₃H₁₃D₅Br₂N₂O |
| Molecular Weight | 383.13 g/mol |
Stereochemistry: The "cis" Configuration
Ambroxol possesses two stereocenters on the cyclohexanol ring, leading to the possibility of cis and trans isomers. The active pharmaceutical ingredient is the trans-isomer.[5] rac-cis-Ambroxol-d5, as its name implies, is the deuterated form of the racemic cis-isomer. In the cis configuration, the amino and hydroxyl substituents on the cyclohexane ring are on the same side of the plane of the ring.
Deuterium Labeling Pattern
The "d5" designation in rac-cis-Ambroxol-d5 signifies the presence of five deuterium atoms. Based on the IUPAC name, (1r, 4r)-4-((2-amino-3, 5-dibromobenzyl)amino)cyclohexan-1, 2, 2, 6, 6-d5-1-ol, the deuterium atoms are located on the cyclohexanol ring.[6] This specific placement is critical for its function as an internal standard, as it minimizes the likelihood of isotopic exchange under typical analytical conditions.
Caption: Chemical structure of rac-cis-Ambroxol-d5.
Isotopic Purity Assessment: A Dual-Technique Approach
The reliability of a deuterated internal standard hinges on its isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms.[2] A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and robust assessment of isotopic purity.[7]
Mass Spectrometry: Quantifying Isotopic Distribution
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[8] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, HRMS can distinguish between the desired deuterated molecule (d5) and its isotopologues (d0 to d4).[9]
Experimental Protocol: LC-HRMS for Isotopic Purity
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Sample Preparation: Prepare a solution of rac-cis-Ambroxol-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
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Chromatographic Separation:
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Mode: Full scan from m/z 100 to 500.
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Resolution: > 60,000 FWHM.
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Data Analysis:
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Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).
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Integrate the peak areas for each isotopologue.
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Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
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Data Presentation: Expected Mass Spectral Data
| Isotopologue | Molecular Formula | [M+H]⁺ (m/z) |
| d0 (unlabeled) | C₁₃H₁₈Br₂N₂O | 379.98 |
| d1 | C₁₃H₁₇DBr₂N₂O | 380.99 |
| d2 | C₁₃H₁₆D₂Br₂N₂O | 382.00 |
| d3 | C₁₃H₁₅D₃Br₂N₂O | 383.00 |
| d4 | C₁₃H₁₄D₄Br₂N₂O | 384.01 |
| d5 (target) | C₁₃H₁₃D₅Br₂N₂O | 385.01 |
Isotopic Purity Calculation:
Isotopic Purity (%) = (Area of d5 isotopologue / Sum of areas of all isotopologues) x 100
A high isotopic purity (typically >98%) is desirable for an internal standard to minimize cross-contribution to the analyte signal.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Deuterium Location
While MS provides quantitative information on isotopic distribution, NMR spectroscopy is the definitive technique for confirming the structural integrity and the precise location of the deuterium labels.[7] Both ¹H NMR and ²H NMR can be employed.
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¹H NMR (Proton NMR): In a highly deuterated compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. This allows for the confirmation of deuterium incorporation at specific sites.
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²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that is analogous to a proton NMR spectrum. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, confirming the chemical environment of the deuterium atoms.
Experimental Protocol: NMR for Structural Confirmation
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Sample Preparation: Dissolve an accurately weighed amount of rac-cis-Ambroxol-d5 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The choice of solvent is critical to avoid interfering signals.[10]
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton experiment.
-
Analysis: Compare the spectrum to that of unlabeled rac-cis-Ambroxol. The absence or significant reduction of signals corresponding to the cyclohexanol ring protons confirms deuteration at these positions.
-
-
²H NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe.
-
Experiment: Standard 1D deuterium experiment.
-
Analysis: The spectrum should show signals corresponding to the chemical shifts of the deuterons on the cyclohexanol ring, confirming their location.
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Caption: Analytical workflow for isotopic purity assessment.
Conclusion: Ensuring Analytical Confidence
The robust characterization of rac-cis-Ambroxol-d5 through a combination of high-resolution mass spectrometry and NMR spectroscopy is paramount for its reliable use as an internal standard. This guide has detailed the critical aspects of its chemical structure and provided validated protocols for the comprehensive assessment of its isotopic purity. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the accuracy and precision of their quantitative bioanalytical methods, ultimately contributing to the integrity of their scientific findings.
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